N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a difluoromethoxyphenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the piperidine derivative with 3-(difluoromethoxy)benzyl chloride under basic conditions to form the desired intermediate.
Attachment of the Propynyl Group: The final step involves the alkylation of the intermediate with propargyl bromide in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring or the difluoromethoxyphenyl group, potentially leading to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethoxy group, where nucleophiles can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential as a ligand for various receptors or enzymes. Its structural features suggest it could interact with biological macromolecules in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in various fields.
Mechanism of Action
The mechanism by which N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound might bind to specific receptors, modulating their activity and leading to downstream effects.
Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Ion Channels: Interaction with ion channels could alter cellular ion flux, impacting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(trifluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
N-{[3-(methoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness
The presence of the difluoromethoxy group in N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide imparts unique electronic and steric properties, potentially leading to distinct biological and chemical behaviors compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2/c1-3-9-22-10-7-15(8-11-22)17(23)21(2)13-14-5-4-6-16(12-14)24-18(19)20/h1,4-6,12,15,18H,7-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRPTVUCAWZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC(F)F)C(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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